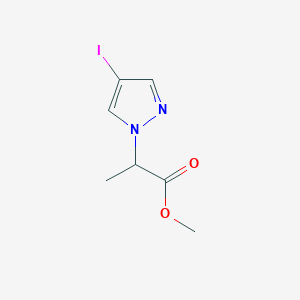![molecular formula C14H16O2 B1531443 (3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol CAS No. 2165630-12-4](/img/structure/B1531443.png)
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol
Overview
Description
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol, often referred to as 4-EPEOL, is a synthetic molecule that has been used in a variety of scientific and medical research applications. It is a derivative of oxolane, a five-membered heterocyclic compound, and is composed of a cyclic ether ring with an ethynyl group attached to the fourth carbon. 4-EPEOL has been studied for its potential use in drug discovery, as an enzyme inhibitor, and in the synthesis of other compounds.
Scientific Research Applications
Polymer Synthesis and Applications
- Meng et al. (1996) explored the synthesis of azo polymers with potential applications in reversible optical storage. They demonstrated that copolymers containing azo and BEM side groups exhibit significant photoinduced birefringence, suggesting applications in optical data storage technologies Meng, X., Natansohn, A., Barrett, C., & Rochon, P. (1996). Macromolecules.
Molecular Electronics
- Schumm et al. (1996) reported the synthesis of oligo(2-ethylphenylene-ethynylene)s and oligo(3-ethylthiophene-ethynylene)s via an iterative divergent/convergent approach, yielding molecular wires up to 128 A long. These findings contribute to the development of molecular electronics, with applications ranging from molecular wires to components in molecular electronic devices Schumm, J. S., Pearson, D., Jones, L., Hara, R., & Tour, J. (1996). Nanotechnology.
Advanced Materials Development
- Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives with terminal ethynyl- and butadiynyl- substituents, aiming at developing pi-conjugated molecules for optoelectronic applications. Their research contributes to understanding the electron-withdrawing effects of OXD units and their implications for electronic and optoelectronic materials Wang, C., Pålsson, L., Batsanov, A., & Bryce, M. (2006). Journal of the American Chemical Society.
properties
IUPAC Name |
(3S,4R)-4-[2-(4-ethylphenyl)ethynyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-2-11-3-5-12(6-4-11)7-8-13-9-16-10-14(13)15/h3-6,13-15H,2,9-10H2,1H3/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKLCLDGEGLVDZ-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C#C[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,4-Dimethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531361.png)

![1-({[(4-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531367.png)
![4-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1531368.png)
![3-{1-[2-(tert-butoxy)ethyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1531369.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531370.png)

![(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1531374.png)
![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)

![1-[(1,3-Thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1531380.png)

